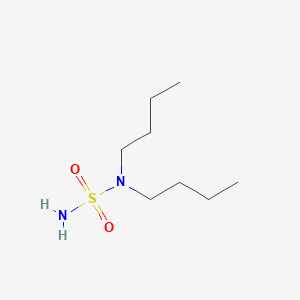

(Dibutylsulfamoyl)amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of amines like (Dibutylsulfamoyl)amine can be achieved through various methods. One common method involves the reduction of nitriles or amides and nitro compounds . Another method involves the reaction of an aldehyde or ketone with a primary or secondary amine .Molecular Structure Analysis

The nitrogen atom in amines is sp3 hybridized, with its three substituents occupying three corners of a regular tetrahedron and the lone pair of electrons occupying the fourth corner . The molecular formula of (Dibutylsulfamoyl)amine is C8H20N2O2S .Chemical Reactions Analysis

Amines, including (Dibutylsulfamoyl)amine, can undergo various reactions. They can be alkylated by reaction with a primary alkyl halide . Primary and secondary amines can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .Physical And Chemical Properties Analysis

Amines, including (Dibutylsulfamoyl)amine, have the ability to act as weak organic bases . They can react with acids to form salts soluble in water . The nitrogen atom in amines is sp3 hybridized, leading to a trigonal pyramidal shape with a bond angle of roughly 109.5 degrees .Applications De Recherche Scientifique

Reductive Amination Catalysis (Dibutylsulfamoyl)amine is involved in the catalysis of reductive amination processes. A study by Apodaca and Xiao (2001) demonstrates the use of phenylsilane as a reductant and dibutyltin dichloride as a catalyst for the direct reductive amination of aldehydes and ketones, indicating potential applications in organic synthesis (Apodaca & Xiao, 2001).

Synthesis of Biobased Amines (Dibutylsulfamoyl)amine plays a role in the synthesis of biobased amines, which are crucial in the chemical industry for the production of various polymers. Research by Froidevaux et al. (2016) highlights its use as a building block in material chemistry, particularly in the creation of biobased polymers (Froidevaux et al., 2016).

Applications in Epoxy Vitrimers The compound finds application in the field of epoxy vitrimers, where it is used to generate covalently bonded tertiary amines. Altuna et al. (2019) explored its use in creating materials with potential advantages in terms of reactivity and stability (Altuna et al., 2019).

SO2-binding Organic Liquid N,N-Dibutylundecanolamine, a related compound, can chemically bind SO2 to form a zwitterionic liquid, as found by Heldebrant et al. (2010). This suggests potential applications in flue gas desulfurization (Heldebrant et al., 2010).

Biomass-based Alcohol Amination The amination of biomass-based alcohols using (Dibutylsulfamoyl)amine-related processes is an area of interest in the chemical industry. Pera‐Titus and Shi (2014) discussed its significance in the manufacture of various chemicals and pharmaceuticals (Pera‐Titus & Shi, 2014).

Propriétés

IUPAC Name |

1-[butyl(sulfamoyl)amino]butane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2O2S/c1-3-5-7-10(8-6-4-2)13(9,11)12/h3-8H2,1-2H3,(H2,9,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWJCHJJDYIRWMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[Cyclopropyl-[4-fluoro-3-(trifluoromethyl)phenyl]methyl]but-2-ynamide](/img/structure/B3005504.png)

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B3005507.png)

![N-(benzo[d]thiazol-5-yl)-2-(naphthalen-2-yloxy)ethanethioamide](/img/structure/B3005511.png)

![(1R,2R,4R,5R)-5-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3005514.png)

![3-(2,5-dimethylbenzyl)-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3005519.png)

![9-Amino-6-oxa-2lambda6-thiaspiro[4.5]decane-2,2-dione hydrochloride](/img/structure/B3005522.png)